N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an anthraquinone moiety linked to an isoxazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide typically involves the following steps:
Formation of the Anthraquinone Intermediate: The starting material, 1-aminoanthraquinone, is synthesized through the oxidation of anthracene. This intermediate is crucial for the subsequent steps.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Techniques such as continuous flow synthesis and automated purification systems can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted isoxazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The anthraquinone moiety can intercalate with DNA, disrupting replication and transcription processes, while the isoxazole ring can form hydrogen bonds with active site residues of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar in structure but with a benzamide group instead of an isoxazole ring.
1-aminoanthraquinone derivatives: These compounds share the anthraquinone core but differ in the substituents attached to the amino group.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide is unique due to the combination of the anthraquinone and isoxazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c1-10-9-15(21-25-10)19(24)20-14-8-4-7-13-16(14)18(23)12-6-3-2-5-11(12)17(13)22/h2-9H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVCNPIZVOAZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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